molecular formula C15H13ClO2 B5519607 2,6-dimethylphenyl 3-chlorobenzoate

2,6-dimethylphenyl 3-chlorobenzoate

Cat. No.: B5519607
M. Wt: 260.71 g/mol
InChI Key: NSCDCQBYAOQZTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with 2,6-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,6-Dimethylphenyl 3-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl 3-chlorobenzoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 3-chlorobenzoic acid and 2,6-dimethylphenol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl benzoate
  • 3-Chlorophenyl 3-chlorobenzoate
  • 2,6-Dimethylphenyl 4-chlorobenzoate

Uniqueness

2,6-Dimethylphenyl 3-chlorobenzoate is unique due to the presence of both methyl groups on the phenyl ring and the chlorine atom on the benzoate ring. This combination of substituents can influence the compound’s reactivity and interactions with enzymes, making it distinct from other similar compounds .

Properties

IUPAC Name

(2,6-dimethylphenyl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-5-3-6-11(2)14(10)18-15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCDCQBYAOQZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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